2,3-Dimethyl-1,3-pentadiene
Overview
Description
2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its reactivity due to the presence of these conjugated double bonds, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,3-dimethylpentane. This process typically requires a catalyst such as platinum or palladium and is conducted at high temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale dehydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials into the desired product. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons such as 2,3-dimethylpentane.
Substitution: Halogenated derivatives like 2,3-dibromo-1,3-pentadiene.
Scientific Research Applications
2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: While not directly used in biological systems, its derivatives can be used in the study of biochemical pathways and mechanisms.
Medicine: Some derivatives of this compound are explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,3-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form cyclic compounds. This reactivity is due to the electron-rich nature of the double bonds, which makes them susceptible to attack by electrophiles .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
2,4-Hexadiene: A diene with a similar structure but different substitution pattern.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
2,3-Dimethyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 2 and 3 positions provides steric hindrance and electronic effects that influence its chemical behavior, making it distinct from other dienes .
Properties
IUPAC Name |
2,3-dimethylpenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCCQOGUVCNYOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015875 | |
Record name | 2,3-dimethyl-1,3-pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-56-0 | |
Record name | 2,3-Dimethyl-1,3-pentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dimethyl-1,3-pentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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